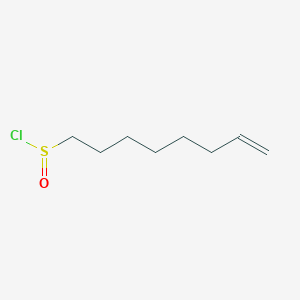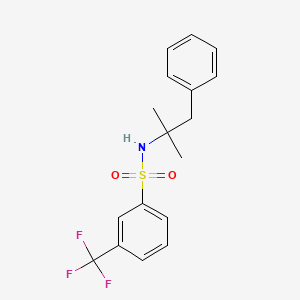![molecular formula C14H16O3 B14191056 {[3-(2,4,6-Trimethylphenyl)prop-2-yn-1-yl]oxy}acetic acid CAS No. 923026-30-6](/img/structure/B14191056.png)
{[3-(2,4,6-Trimethylphenyl)prop-2-yn-1-yl]oxy}acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{[3-(2,4,6-Trimethylphenyl)prop-2-yn-1-yl]oxy}acetic acid is an organic compound characterized by its unique structure, which includes a trimethylphenyl group attached to a propynyl chain, further linked to an acetic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {[3-(2,4,6-Trimethylphenyl)prop-2-yn-1-yl]oxy}acetic acid typically involves the reaction of 2,4,6-trimethylphenylacetylene with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction proceeds through a nucleophilic substitution mechanism, followed by hydrolysis to yield the desired acetic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
{[3-(2,4,6-Trimethylphenyl)prop-2-yn-1-yl]oxy}acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the alkyne group to an alkane.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetic acid moiety can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Various nucleophiles under basic conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alkanes.
Substitution: Derivatives with different functional groups replacing the acetic acid moiety.
Aplicaciones Científicas De Investigación
{[3-(2,4,6-Trimethylphenyl)prop-2-yn-1-yl]oxy}acetic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of {[3-(2,4,6-Trimethylphenyl)prop-2-yn-1-yl]oxy}acetic acid involves its interaction with specific molecular targets. The trimethylphenyl group may facilitate binding to hydrophobic pockets in proteins, while the acetic acid moiety can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
2,4,6-Trimethylphenylacetic acid: Similar structure but lacks the propynyl chain.
Phenylpropynoic acid: Contains the propynyl chain but lacks the trimethylphenyl group.
Acetoxyacetic acid: Contains the acetic acid moiety but lacks the aromatic and alkyne groups.
Uniqueness
{[3-(2,4,6-Trimethylphenyl)prop-2-yn-1-yl]oxy}acetic acid is unique due to the combination of its trimethylphenyl, propynyl, and acetic acid groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
923026-30-6 |
|---|---|
Fórmula molecular |
C14H16O3 |
Peso molecular |
232.27 g/mol |
Nombre IUPAC |
2-[3-(2,4,6-trimethylphenyl)prop-2-ynoxy]acetic acid |
InChI |
InChI=1S/C14H16O3/c1-10-7-11(2)13(12(3)8-10)5-4-6-17-9-14(15)16/h7-8H,6,9H2,1-3H3,(H,15,16) |
Clave InChI |
XELKIFUBKCPOLN-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1)C)C#CCOCC(=O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[4-(Trifluoromethyl)phenyl]-1H-naphtho[2,3-c]pyran-4(3H)-one](/img/structure/B14190990.png)

![3-[(E)-{[4-(Benzoyloxy)-3-ethoxyphenyl]methylidene}amino]benzoic acid](/img/structure/B14191001.png)

![2-[Bis(carboxymethyl)amino]hexanedioic acid](/img/structure/B14191008.png)

![[1-Iodo-3-(2-iodo-2-phenylethenyl)oct-1-en-1-yl]benzene](/img/structure/B14191024.png)
![N-Hydroxy-N~2~-[2-(pyridin-2-yl)ethyl]glycinamide](/img/structure/B14191033.png)

![2-[2-(2,4-Dimethoxyphenyl)ethenyl]-1,3-benzothiazole](/img/structure/B14191046.png)
![N-[3-(4-Chlorophenyl)-2-oxopropyl]acetamide](/img/structure/B14191057.png)



